molecular formula C9H9Br2NO3S B1446058 2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester CAS No. 874116-68-4

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester

Cat. No. B1446058
CAS RN: 874116-68-4
M. Wt: 371.05 g/mol
InChI Key: NNTVHSBGLZAMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester, also known as ABTMC, is a novel compound that has recently been developed for use in scientific research. ABTMC has been found to have a wide range of applications in the field of biochemistry, as well as in the fields of pharmacology and toxicology. ABTMC has been studied for its potential to be used as a therapeutic agent, as well as its role in the regulation of various biochemical processes.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromomethyl and ester groups are particularly reactive, allowing for subsequent functionalization. For example, it can undergo Suzuki coupling reactions to form biaryl structures, which are pivotal in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, the thiophene ring is a common motif in drug design due to its bioisosteric properties with benzene. The specific compound could be used to synthesize analogs of known drugs, potentially leading to compounds with improved pharmacokinetic properties .

Material Science

Thiophene derivatives are known for their conductive properties. This compound could be polymerized to create new organic semiconductors for use in organic photovoltaics or light-emitting diodes (LEDs) , contributing to the development of flexible electronic devices .

Catalysis

The bromine atoms present in the compound make it a candidate for use in catalytic cycles, particularly in radical reactions where the bromine can be abstracted to generate a reactive intermediate. This can be applied in the synthesis of complex molecules .

Agricultural Chemistry

Thiophene derivatives have been explored for their potential use in agriculture. This compound could be a precursor for the synthesis of novel pesticides or herbicides , with the bromomethyl group allowing for easy attachment of various biologically active moieties .

Analytical Chemistry

Due to its distinct structural features, this compound can be used as a standard in mass spectrometry to help identify the presence and quantity of similar compounds in complex mixtures, aiding in the analysis of environmental samples or pharmaceuticals .

Environmental Science

In environmental science, thiophene derivatives can be used to study the degradation of sulfur-containing organic compounds. This compound, specifically, could be used to model the environmental fate of thiophene-based pollutants .

Chemical Education

Lastly, this compound can be used in academic settings to teach advanced organic chemistry concepts, such as nucleophilic substitution reactions and the synthesis of heterocyclic compounds. It serves as a practical example to illustrate theoretical knowledge .

properties

IUPAC Name

methyl 2-acetamido-5-bromo-4-(bromomethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3S/c1-4(13)12-8-6(9(14)15-2)5(3-10)7(11)16-8/h3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTVHSBGLZAMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(S1)Br)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 3
2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 5
2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.